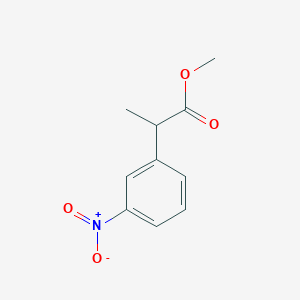

Methyl 2-(3-nitrophenyl)propanoate

概要

説明

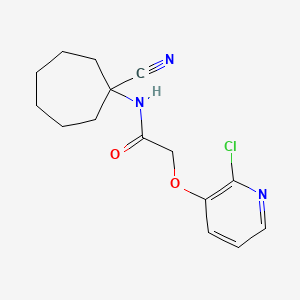

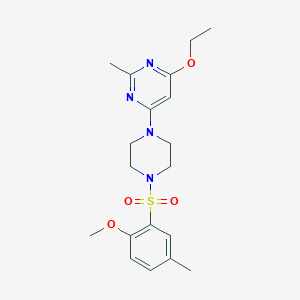

“Methyl 2-(3-nitrophenyl)propanoate” is a chemical compound with the molecular formula C10H11NO4 . It is used in various scientific research and has potential applications in different fields.

Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-nitrophenyl)propanoate” consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(3-nitrophenyl)propanoate” are not fully detailed in the available data. It’s molecular weight is 209.202 .科学的研究の応用

Photosensitive Protecting Groups

Methyl 2-(3-nitrophenyl)propanoate may be part of a broader category of compounds known as photosensitive protecting groups. These groups, including 3-nitrophenyl, show potential in synthetic chemistry. Their application is still developing but is expected to have significant impact in the future (Amit, Zehavi, & Patchornik, 1974).

Methane Mitigation in Agriculture

3-Nitrooxypropanol (3-NOP), a compound structurally similar to Methyl 2-(3-nitrophenyl)propanoate, is recognized for its properties as a methane mitigant, particularly in agricultural settings. It inhibits methyl CoM reductase, reducing methane emissions and contributing to sustainable farming practices (Marco-Contelles, 2023).

Environmental and Atmospheric Chemistry

Nitro compounds like Methyl 2-(3-nitrophenyl)propanoate may be significant in environmental chemistry. The atmospheric occurrence of nitrophenols and their formation and degradation processes have been extensively studied. Understanding the atmospheric nitration of phenol, which may share similarities with Methyl 2-(3-nitrophenyl)propanoate, is crucial in comprehending atmospheric chemistry and its environmental impacts (Harrison et al., 2005).

作用機序

Safety and Hazards

While specific safety data for “Methyl 2-(3-nitrophenyl)propanoate” is not available, general safety measures for handling chemicals should be followed. This includes wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

特性

IUPAC Name |

methyl 2-(3-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(10(12)15-2)8-4-3-5-9(6-8)11(13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHVGMRGUCBLLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-nitrophenyl)propanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2473464.png)

![N-benzyl-N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473477.png)

![ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2473479.png)

![3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2473481.png)

![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2473484.png)